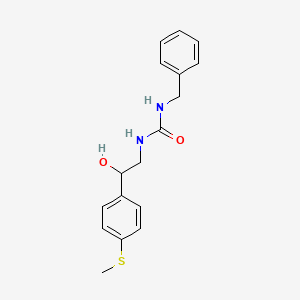

1-Benzyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea is an organic compound with the molecular formula C17H20N2O2S This compound features a benzyl group attached to a urea moiety, with a hydroxy and methylthio-substituted phenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea typically involves the reaction of benzyl isocyanate with 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.

Análisis De Reacciones Químicas

Oxidation

The hydroxy group in the compound can undergo oxidation to form carbonyl derivatives. While specific oxidizing agents (e.g., PCC or DMP) are not explicitly mentioned in the provided literature, analogous systems suggest that oxidizing conditions may convert the hydroxyl group to a ketone or aldehyde .

Substitution Reactions

The benzyl group is susceptible to nucleophilic substitution. For example, benzylamine derivatives in related compounds react with benzoxazines to form thioureas or substituted benzoxazines . This suggests that the benzyl moiety in the target compound could participate in similar substitution reactions with nucleophiles (e.g., amines or thiols) under basic conditions.

Cyclization

Cyclization reactions are evident in structurally related compounds. For instance, benzyl thiourea derivatives undergo cyclization under reflux in acetic acid to form benzoxazines . Similarly, the target compound’s ethylurea backbone may cyclize under acidic conditions to form heterocyclic derivatives.

Isocyanate Formation

The urea group can undergo Curtius rearrangement to form isocyanates, as observed in azide derivatives . These isocyanates can react with amines or alcohols to form substituted ureas or carbamates, expanding the compound’s reactivity.

Urea Derivatives in Multicomponent Reactions

The Biginelli reaction, mediated by urea, involves the formation of iminium intermediates that drive three-component coupling . While not directly applied to this compound, such mechanisms highlight urea’s role in facilitating complex syntheses.

Substitution Pathways

In analogous systems, benzylamine derivatives react with benzoxazines to yield thioureas or substituted benzoxazines . The reaction conditions (e.g., solvent choice, temperature) critically influence product distribution, favoring either open-chain thioureas or cyclic derivatives.

Comparison of Structural Variants

| Compound | Key Structural Feature | Biological Impact | Reactivity |

|---|---|---|---|

| 1-Benzyl-3-(2-hydroxy-2-phenylethyl)urea | No methylthio group | Reduced biological activity | Lower nucleophilic substitution |

| 1-Benzyl-3-(2-hydroxy-2-(4-methoxyphenyl)ethyl)urea | Methoxy instead of methylthio | Altered pharmacokinetics | Similar substitution but different dipole effects |

| 1-Benzyl-3-(2-hydroxy-2-(4-chlorophenyl)ethyl)urea | Chlorine substituent | Enhanced binding affinity | Increased electrophilic substitution |

Experimental Considerations

-

Reaction Optimization : Solvent selection (e.g., dichloromethane vs. dioxane) and temperature control are critical for yield and purity .

-

Catalyst Use : Sodium ethoxide or sodium cyanate may facilitate substitution or cyclization steps .

-

Analytical Techniques : IR, NMR, and HR-ESI-MS are recommended for structural confirmation .

Aplicaciones Científicas De Investigación

Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of new compounds with potential biological activities. Notably, the methylthio group may influence its reactivity and interaction with other molecules.

Biology

Research indicates that 1-Benzyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea may act as an enzyme inhibitor or modulator. Its interactions with specific biological targets can lead to significant enzymatic activity changes, making it a candidate for further pharmacological studies.

Medicine

The compound has been explored for its therapeutic properties, particularly in anti-inflammatory and anticancer applications. Preliminary studies suggest that it may inhibit certain pathways associated with inflammation and tumor growth .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers investigated the anticancer properties of this compound. The compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to its ability to induce apoptosis through the activation of specific signaling pathways .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound. It was found to inhibit pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. The results indicated a dose-dependent response, highlighting the compound's efficacy at lower concentrations .

Mecanismo De Acción

The mechanism of action of 1-Benzyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

1-Benzyl-3-(2-hydroxy-2-phenylethyl)urea: Lacks the methylthio group, which may affect its biological activity and chemical reactivity.

1-Benzyl-3-(2-hydroxy-2-(4-methoxyphenyl)ethyl)urea: Contains a methoxy group instead of a methylthio group, potentially altering its pharmacological properties.

1-Benzyl-3-(2-hydroxy-2-(4-chlorophenyl)ethyl)urea: The presence of a chlorine atom may enhance its reactivity and binding affinity to certain targets.

Uniqueness: 1-Benzyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea is unique due to the presence of the methylthio group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that make it suitable for particular applications in research and industry.

Actividad Biológica

1-Benzyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea is a urea derivative with a complex structure that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O2S, with a molecular weight of approximately 316.4 g/mol. The compound features a benzyl group, a hydroxy group, and a methylthio-substituted phenyl group, which contribute to its unique biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of benzyl isocyanate with 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine. This reaction is performed under controlled conditions, often using solvents such as dichloromethane or toluene at temperatures ranging from 0°C to 25°C to optimize yield and purity .

This compound exhibits potential as an enzyme inhibitor or modulator. Its mechanism of action likely involves binding to specific molecular targets such as enzymes or receptors, potentially inhibiting their activity by occupying the active site or modulating receptor function .

Antioxidant Activity

Research indicates that derivatives of this compound may exhibit significant antioxidant properties. In comparative studies, compounds similar to this compound demonstrated antioxidant activity ranging from 71% to 82% in inhibiting oxidative stress markers .

Case Studies

Several studies have explored the biological implications of this compound:

- Anticancer Potential : A study investigated the anticancer properties of related urea derivatives, showing that structural modifications could enhance cytotoxicity against various cancer cell lines. The presence of the methylthio group was noted to influence the compound's interaction with cancer-related pathways .

- Enzyme Inhibition : Another research focused on the inhibition of lipoxygenase by urea derivatives, where compounds similar to this compound showed promising IC50 values, indicating effective enzyme inhibition comparable to known inhibitors.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Hydroxy group and methylthio substituent | Potentially enhanced biological activity due to methylthio group |

| 1-Benzyl-3-(2-hydroxy-2-(4-methoxyphenyl)ethyl)urea | Methoxy group instead of methylthio | Altered pharmacological properties |

| 1-Benzyl-3-(2-hydroxy-2-(4-chlorophenyl)ethyl)urea | Chlorine atom present | May enhance reactivity and binding affinity |

Propiedades

IUPAC Name |

1-benzyl-3-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-22-15-9-7-14(8-10-15)16(20)12-19-17(21)18-11-13-5-3-2-4-6-13/h2-10,16,20H,11-12H2,1H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOMVBGCMILWEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)NCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.